![molecular formula C10H13ClN2O B8037921 [(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/structure/B8037921.png)
[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride
Descripción general
Descripción
[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Yi et al. (2005) conducted a study on the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, exploring the reaction of related compounds with primary amines. This research contributes to understanding the synthesis processes involving similar indole compounds (H. Yi, H. Cho, & K. Lee, 2005).
Georgiadis (1976) investigated the synthesis and antimicrobial activity of compounds related to indoles, demonstrating the potential antimicrobial properties of these compounds (M. Georgiadis, 1976).
Taborsky et al. (1966) synthesized derivatives of dimethyltryptamine and studied their psychotropic effects, providing insights into the potential psychological applications of similar tryptamines (Robert G. Taborsky, Peter Delvigs, & I. Page, 1966).
Nguyen et al. (1990) conducted research on the synthesis and antitumor activity of indoles, suggesting a new class of antineoplastic agents, which could have implications for cancer treatment (C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, & E. Bisagni, 1990).
Verma et al. (2019) synthesized Schiff base indole derivatives, which were found to have antimicrobial, antioxidant, antituberculosis, and anticancer activities. This study highlights the diverse potential applications of indole compounds in medicine (Vaijinath A. Verma, A. R. Saundane, & Rajkumar S. Meti, 2019).
Hewitt et al. (2002) explored the role of the 5-HT(2C) receptor subtype in controlling ingestive behavior in mice, using a compound structurally related to indoles. This research offers insight into the neurological effects of similar compounds (K. Hewitt, Michelle D. Lee, C. Dourish, & P. G. Clifton, 2002).
Propiedades
IUPAC Name |
(5-methoxy-1H-indol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10;/h2-4,6,12H,5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPINCMSDOERBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




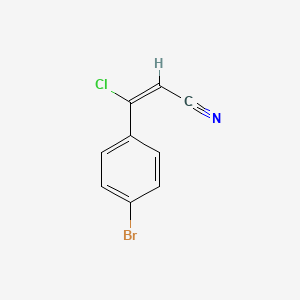
![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B8037848.png)
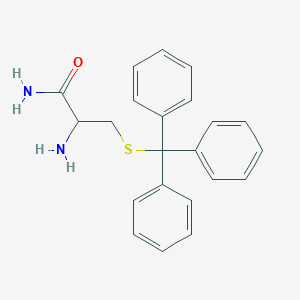
![Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-](/img/structure/B8037871.png)

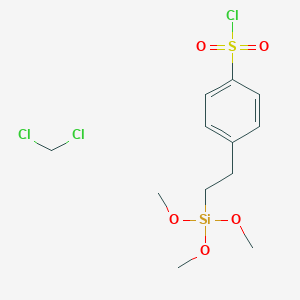
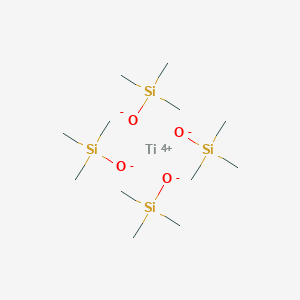
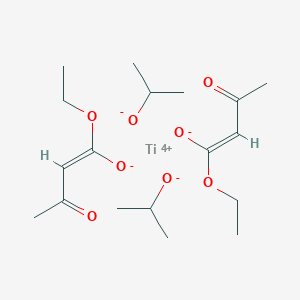
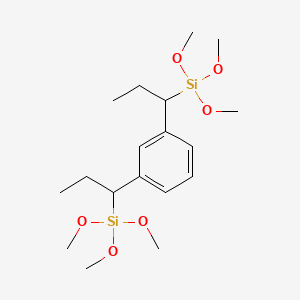
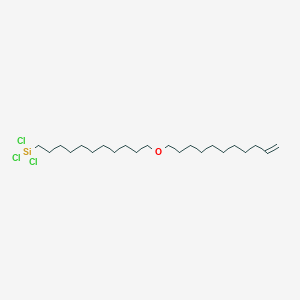
![methyl 3-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]propanoate;dihydrochloride](/img/structure/B8037903.png)
![Acetic acid;[4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate](/img/structure/B8037915.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B8037933.png)